N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Description
N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a benzyl group, a chlorobenzoyl group, a piperazine ring, and a nitroaniline moiety
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIEXJIKQIADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl and chlorobenzoyl groups. The final step usually involves the nitration of the aniline ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N-BENZYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can be compared with similar compounds such as:
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid: Another benzyl and chlorobenzoyl-containing compound with different functional groups.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Compounds with similar piperazine and benzyl groups but different core structures.
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